2-Iodo-1-methoxypropane
Overview
Description
2-Iodo-1-methoxypropane is an organic compound with the molecular formula C4H9IO. It is a derivative of propane where an iodine atom is attached to the second carbon and a methoxy group is attached to the first carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-methoxypropane typically involves the iodination of 1-methoxypropane. One common method is the reaction of 1-methoxypropane with iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions. This reaction proceeds via the formation of an intermediate hydroperoxide, which subsequently undergoes deperoxidation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-1-methoxypropane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 1-methoxy-2-propanol.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the iodine atom can yield 1-methoxypropane.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: 1-Methoxy-2-propanol.
Oxidation: 2-Iodo-1-methoxypropanal.
Reduction: 1-Methoxypropane.
Scientific Research Applications
2-Iodo-1-methoxypropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-1-methoxypropane involves its interaction with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the methoxy group can act as an electron-donating group, influencing the reactivity of the compound. The pathways involved in its reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
- 1-Iodo-2-methoxypropane
- 2-Iodo-1-ethoxypropane
- 2-Bromo-1-methoxypropane
Comparison: 2-Iodo-1-methoxypropane is unique due to the presence of both an iodine atom and a methoxy group on the propane backbone. This combination imparts distinct reactivity and properties compared to similar compounds. For instance, this compound may exhibit different reactivity in substitution and oxidation reactions compared to its bromo or ethoxy analogs .
Properties
IUPAC Name |
2-iodo-1-methoxypropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9IO/c1-4(5)3-6-2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHCRNNVHZDKDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22461-49-0 | |
Record name | 2-iodo-1-methoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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